molecular formula C14H17BrCl2N4O B3035359 1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide CAS No. 318949-24-5

1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide

Cat. No. B3035359
CAS RN: 318949-24-5
M. Wt: 408.1 g/mol
InChI Key: RNZUWQUHUKZXJM-UHFFFAOYSA-M
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Description

1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide is a useful research compound. Its molecular formula is C14H17BrCl2N4O and its molecular weight is 408.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Water-Soluble Phosphines

This compound is related to water-soluble phosphines, like 3,7-diformyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane and 1-pyridylmethyl-3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.1]decane bromide, used in synthesis and characterization in organic chemistry. These compounds exhibit significant solubility in water and various organic solvents, useful in chemical research (Krogstad et al., 2007).

Polymorphs in Crystallography

The compound is structurally related to hexamethylenetetramine and its derivatives, which undergo temperature phase transitions and crystallize in different polymorphs. These properties are important in crystallography for understanding molecular interactions and structural properties (Usman, Chantrapromma, & Fun, 2001).

Oxidation of Organic Compounds

Similar compounds, like Bis(1-benzyl-3, 5, 7-triaza-1-azoniatricyclo[3.3.1.13,7] decane) peroxodisulfate, have been used as mild and efficient oxidizers in organic synthesis. These reagents facilitate the oxidation of hydroxyl compounds, hydrazones, and oximes to produce carbonyl compounds and disulfides from thiols (Wu Minghu, Yang Gui-chun, & Chen Zuxing, 2000).

Applications in Catalysis

1,3,5-Triaza-7-phosphatricyclo[3.3.1.1]decane (PTA) derivatives, structurally related to the compound , find applications in catalysis, particularly in the hydration of nitriles into amides. Their solubility in water and organic solvents makes them suitable for diverse catalytic applications (Cadierno et al., 2010).

Future Directions

: NIST/TRC Web Thermo Tables (WTT) : NIST Chemistry WebBook

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N4O.BrH/c15-12-2-1-11(3-13(12)16)14(21)4-20-8-17-5-18(9-20)7-19(6-17)10-20;/h1-3H,4-10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZUWQUHUKZXJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC(=C(C=C4)Cl)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 2
Reactant of Route 2
1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 3
Reactant of Route 3
1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 4
Reactant of Route 4
1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 5
Reactant of Route 5
1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 6
Reactant of Route 6
1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide

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